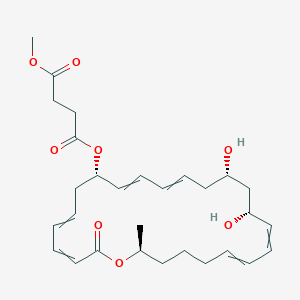

Macrolactin Z

Description

Properties

CAS No. |

1426299-59-3 |

|---|---|

Molecular Formula |

C29H40O8 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

4-O-[(8S,14S,16R,24S)-14,16-dihydroxy-24-methyl-2-oxo-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-8-yl] 1-O-methyl butanedioate |

InChI |

InChI=1S/C29H40O8/c1-23-14-8-4-3-5-9-15-24(30)22-25(31)16-10-6-11-17-26(18-12-7-13-19-28(33)36-23)37-29(34)21-20-27(32)35-2/h3,5-7,9-13,15,17,19,23-26,30-31H,4,8,14,16,18,20-22H2,1-2H3/t23-,24-,25-,26+/m0/s1 |

InChI Key |

OVCQSZDZWUIFMJ-ASDGIDEWSA-N |

SMILES |

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O |

Isomeric SMILES |

C[C@H]1CCCC=CC=C[C@@H](C[C@H](CC=CC=C[C@H](CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O |

Canonical SMILES |

CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)OC(=O)CCC(=O)OC)O)O |

Origin of Product |

United States |

Ii. Occurrence and Biogeography of Macrolactin Z

Discovery and Initial Isolation

Macrolactin Z, a member of the 24-membered macrolide antibiotic family, was first reported as part of a group of related compounds isolated in 2012 by Mohamad and colleagues. nih.govrsc.org This discovery was the result of bioassay-guided fractionation of extracts from a marine bacterium. capes.gov.brnih.gov Macrolactin Z was co-isolated alongside two other novel variants, Macrolactin X and Macrolactin Y. rsc.org

The isolation process involved fermentation of the source bacterium, followed by extraction of the culture broth with ethyl acetate (B1210297). The resulting crude extract underwent various chromatographic techniques to separate and purify the individual compounds, leading to the identification of Macrolactin Z and its congeners. capes.gov.brnih.gov Research has shown that the production of these macrolactins is notably influenced by environmental conditions. Specifically, the producing bacterial strain synthesizes these compounds in a low-salinity culture medium (12 g/L), but production is inhibited in high-salinity conditions (32 g/L). nih.gov

Microbial Producers of Macrolactin Z

The sole identified producer of Macrolactin Z is a marine bacterial strain designated as Bacillus sp. 09ID194. nih.govrsc.org This bacterium was isolated from a marine sediment sample. nih.gov The macrolactin class of compounds is predominantly produced by microorganisms derived from marine environments, including deep-sea sediments and marine organisms like sponges and algae. nih.govresearchgate.netnih.gov The unique and often extreme conditions of these marine habitats are thought to drive the evolution of diverse and potent bioactive compound production in bacteria. nih.govnih.govresearchgate.net

While Macrolactin Z itself has only been isolated from a marine source, the broader macrolactin family of antibiotics is known to be produced by terrestrial bacteria as well. researchgate.net Various soil-dwelling Bacillus species, such as Bacillus amyloliquefaciens and Bacillus subtilis, have been identified as producers of other macrolactin analogues. frontiersin.orgresearchgate.net These soil microbes are a significant reservoir for antibiotics, playing a role in the ecological dynamics of their environment. nih.gov

The producer of Macrolactin Z, Bacillus sp. 09ID194, belongs to the genus Bacillus, a group of Gram-positive, rod-shaped, spore-forming bacteria. nih.govmicrobenotes.com Strains of this genus are ubiquitous in both marine and terrestrial environments. nih.gov

General characteristics of Bacillus species include:

| Characteristic | Description |

|---|---|

| Morphology | Gram-positive, rod-shaped bacteria. |

| Spore Formation | Capable of forming resistant endospores, allowing survival in harsh conditions. nih.gov |

| Colony Appearance | On nutrient agar, colonies are often round to irregular with undulate or fimbriate margins. They can appear opaque and white, creamy, or brown, sometimes with a wrinkled surface. microbenotes.com |

| Metabolism | Typically facultative anaerobes, capable of growing in the presence or absence of oxygen. microbenotes.com |

| Biochemical Tests | Generally positive for catalase. Hydrolysis of starch is a common characteristic used in identification. scielo.org.co |

Bacillus sp. 09ID194 was specifically noted for its production of a variety of secondary metabolites beyond Macrolactin Z, including Macrolactins A, Q, W, X, and Y, as well as other compounds like ieodomycins and linieodolides. capes.gov.brnih.gov

Terrestrial Bacterial Sources

Environmental and Ecological Distribution

The specific environmental and ecological distribution of Macrolactin Z has not been detailed in available research. However, the distribution of its producing organism and the ecological role of the broader macrolactin class provide context.

The producer, Bacillus sp. 09ID194, was isolated from a sediment sample from Ieodo Reef, a submerged rock south of the island of Marado in the Republic of Korea. rsc.orgnih.gov This indicates a distribution in shallow marine sediment environments. Bacillus species are known to be widespread, inhabiting diverse niches from soil to deep-sea vents. nih.gov

Ecologically, macrolactins are recognized for their role in microbial antagonism. frontiersin.org As antimicrobial compounds, they can inhibit the growth of competing bacteria and fungi, thereby shaping the microbial community structure in their immediate vicinity. frontiersin.orgnih.gov Studies on other macrolactins have shown they can alter the diversity and relative abundance of different bacterial phyla in soil environments. frontiersin.orgresearchgate.net This suggests that Macrolactin Z likely functions as a chemical defense and competitive agent for its producing bacterium in its natural marine sediment habitat. The application of macrolactins in agriculture to control soil-borne pathogens highlights their potent ecological function. nih.gov

Iii. Biosynthetic Pathways and Genetic Foundations

Polyketide Synthase (PKS) Mediated Biosynthesis

The backbone of macrolactins is assembled by a Type I Polyketide Synthase (PKS) system. researchgate.netjmb.or.kr This molecular machinery constructs the polyketide chain through the sequential condensation of small carboxylic acid units.

The PKS system responsible for macrolactin synthesis is a modular Type I PKS. nih.govbiomolther.org A defining feature of this system is its trans-acyltransferase (AT) architecture. nih.govbiomolther.org In this arrangement, unlike in many other PKS systems, the acyltransferase domain is not an integrated part of each PKS module. Instead, a single, discrete AT enzyme is encoded separately and functions iteratively, loading the extender unit (malonyl-CoA) onto the acyl carrier protein (ACP) of each module in the assembly line. nih.govresearchgate.net This process begins with an acetate (B1210297) starter unit and involves eleven successive condensations with malonyl-CoA units to build the full polyketide chain. researchgate.net

In the well-studied bacterium Bacillus amyloliquefaciens FZB42, the genetic blueprint for macrolactin production is encoded within the pks2 gene cluster. mdpi.comauburn.edu This cluster, which is also referred to as the macrolactin (mln) gene cluster, contains the necessary genes to build the core macrolactin structure. nih.govcapes.gov.br The mln gene cluster is substantial, comprising nine genes designated mlnA through mlnI. nih.gov The core PKS enzymes, which function as large, multi-domain proteins, are encoded by the genes mlnB through mlnH. mdpi.com

Table 1: Genes in the Macrolactin Biosynthetic Gene Cluster

The mlnA gene plays a critical and distinct role within the macrolactin biosynthetic pathway. It encodes the discrete malonyl-CoA:[acyl-carrier-protein] transacylase, the trans-AT enzyme that is a hallmark of this PKS system. nih.gov This enzyme is responsible for loading malonyl-coenzyme A extender units onto the PKS modules of the macrolactin synthases (MlnB to MlnH) during each step of chain elongation. nih.gov The essential nature of mlnA has been demonstrated through genetic studies; when the mlnA gene is disrupted in Bacillus velezensis, the synthesis of macrolactin is abolished, leading to a significant loss of the bacterium's antagonistic activity against pathogens.

Role of the pks2 Cluster and Related Genes

Enzymatic Tailoring Modifications

Once the polyketide chain is assembled and cyclized into the 24-membered lactone ring by the PKS machinery, it undergoes further enzymatic modifications. These "tailoring" steps are crucial for generating the structural diversity observed across the macrolactin family, including the specific features of Macrolactin Z. researchgate.netjmb.or.kr

Epoxidation is a key tailoring step in the biosynthesis of many macrolides and is known to occur in the macrolactin pathway. researchgate.netjmb.or.kr This reaction involves the addition of an oxygen atom across a carbon-carbon double bond to form a three-membered epoxide ring. Such modifications are typically catalyzed by monooxygenase enzymes, often from the cytochrome P450 (CYP) family. nih.govbiomolther.orgnih.gov In other macrolide biosynthetic pathways, P450 epoxidases are well-characterized and are responsible for creating specific stereochemical configurations in the final molecule. nih.gov While the specific enzyme responsible for epoxidation in the Macrolactin Z pathway has not been definitively characterized, the presence of various epoxy-macrolactin analogues suggests the action of one or more specific epoxidases that modify the core macrolactin structure. researchgate.net

Glycosylation, the attachment of sugar moieties to the macrolactone core, is another critical tailoring modification that enhances the structural and functional diversity of macrolactins. researchgate.netjmb.or.kr Research has identified specific glycosyltransferase (GT) enzymes that can modify the macrolactin scaffold.

In a notable study, a GT gene named bmmGT1 was identified in the marine bacterium Bacillus marinus B-9987. researchgate.net Interestingly, this gene is not located within the primary macrolactin gene cluster. researchgate.net The enzyme encoded by bmmGT1 was shown to be capable of glycosylating Macrolactin A at the 7-hydroxyl group, and it could even attach two glucosyl groups in sequence. researchgate.net Another tailoring glycosyltransferase, encoded by the gene bmmGT3, has also been identified. This enzyme can convert Macrolactin A into derivatives such as 7-O-glucosyl macrolactin A. acs.org The existence of these dedicated tailoring enzymes highlights how diverse macrolactins, likely including Macrolactin Z, can be generated from a common precursor through the differential action of modifying enzymes like glycosyltransferases.

Table 2: Compounds Mentioned in This Article

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate an article on the chemical compound “Macrolactin Z” that adheres to the detailed outline provided.

While the existence of Macrolactin Z is noted in the literature, specific research findings regarding its unique biosynthetic pathways, acylation steps, genetic regulation, and precursor incorporation studies are not available. researchgate.net

The current body of research on macrolactins focuses heavily on other analogues, such as Macrolactin A. researchgate.netbiorxiv.org For these compounds, detailed information exists on:

General Biosynthesis: Macrolactins are produced via a type I polyketide synthase (PKS) pathway. researchgate.net The macrolactin (mln) gene cluster, responsible for their biosynthesis, has been identified in organisms like Bacillus amyloliquefaciens. researchgate.net

Acylation Steps: Acylation is a known modification in macrolactin synthesis, with enzymes like the acyltransferase BmmI identified as responsible for attaching acyl groups to the macrolactin core in some derivatives. asm.orgrcsb.org

Genetic Regulation: Studies have touched upon the regulation of the macrolactin gene cluster and how external factors can influence the production of different macrolactin variants. nih.govnih.gov

Precursor Studies: Metabolic labeling experiments, particularly using 13C-acetate, have confirmed that the backbone of compounds like Macrolactin A is constructed from acetate/malonate precursors. researchgate.net

However, these specific findings are not explicitly linked to Macrolactin Z. To maintain scientific accuracy and adhere strictly to the requested focus, it is not possible to extrapolate these details from other macrolactins and present them as specific to Macrolactin Z. Therefore, the requested article cannot be generated at this time.

Iv. Structural Elucidation Methodologies and Analog Development

Advanced Spectroscopic Techniques in Structural Determination

The foundational understanding of Macrolactin Z's structure was achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy stands as a cornerstone in the structural elucidation of complex natural products like Macrolactin Z. rsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.

The process typically begins with the acquisition of ¹H NMR and ¹³C NMR spectra, which provide an inventory of the proton and carbon environments within the molecule. For macrolactins in general, ¹H NMR spectra characteristically show multiple signals for olefinic protons between δH 5.0 and 7.0, while ¹³C NMR spectra display resonances for ester carbonyl carbons around δC 167.8 and 174.5, and olefinic methine carbons between δC 117.5 and 146.0. vulcanchem.com

To establish the connectivity between these atoms, a series of 2D NMR experiments are performed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous spin systems within the molecule's carbon backbone. mdpi.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, definitively assigning protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects long-range couplings between protons and carbons (typically over two to three bonds). mdpi.com It is indispensable for connecting the spin systems identified by COSY and for positioning non-protonated carbons and functional groups, such as the ester linkage that closes the 24-membered macrolactone ring. vulcanchem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the numerous chiral centers and the geometry of the double bonds within the molecule.

Table 3: Representative ¹H and ¹³C NMR Data for the Macrolactin Core Structure

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations |

| 1 | ~167.9 | - | H-2, H-23 |

| 2 | ~118.5 | ~6.0-6.2 (d) | C-1, C-3, C-4 |

| 3 | ~144.5 | ~7.1-7.2 (dd) | C-1, C-2, C-5 |

| 4 | ~130.8 | ~6.0-6.2 (m) | C-2, C-5, C-6 |

| 5 | ~140.5 | ~5.5-5.6 (m) | C-3, C-4, C-7 |

| 7 | ~74.7 | ~4.2-4.3 (m) | C-5, C-6, C-8, C-9 |

| 13 | ~69.5 | ~3.8-3.9 (m) | C-11, C-12, C-14, C-15 |

| 15 | ~69.8 | ~4.2-4.3 (m) | C-13, C-14, C-16, C-17 |

| 23 | ~72.4 | ~4.9-5.0 (m) | C-1, C-21, C-22, C-24 |

| 24 | ~20.1 | ~1.2 (d) | C-22, C-23 |

Note: Data is compiled from various sources and represents typical values for the macrolactin scaffold. Actual shifts for Macrolactin Z may vary.

Mass spectrometry is a complementary and equally vital technique in the structural analysis of Macrolactin Z. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecule. mdpi.com This allows for the unambiguous determination of its molecular formula. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is used to gain further structural insights. researchgate.net In an MS/MS experiment, the molecular ion of Macrolactin Z is selected and fragmented. The analysis of the resulting fragment ions can confirm the sequence of structural units within the molecule, corroborating the connectivities established by NMR. researchgate.net For example, the loss of characteristic neutral fragments can indicate the presence of specific functional groups or side chains.

Nuclear Magnetic Resonance (NMR) Methodologies

Identification and Characterization of Macrolactin Z Derivatives

The macrolactin family is rich with structural variants, and new derivatives are continually being discovered from microbial sources. researchgate.net The identification of a new derivative of Macrolactin Z involves a comparative analysis of its spectroscopic data with that of the known parent compound.

For instance, the discovery of 7,13-epoxyl-macrolactin A was achieved by noting that its molecular formula, determined by HR-ESI-MS, corresponded to the loss of a water molecule compared to macrolactin A. mdpi.com Subsequent detailed NMR analysis, including ¹H-¹H COSY and HMBC, confirmed the presence of an ether linkage between C-7 and C-13. mdpi.com Similarly, acylated derivatives, such as 7-O-malonyl macrolactin A, are identified by the additional signals in the NMR spectra and the corresponding increase in molecular weight observed in the mass spectrum. asm.orgtandfonline.com The position of the acyl group is then confirmed by HMBC correlations from the protons of the macrolactin core to the carbonyl carbon of the attached group. asm.org

Structural Variation and Divergence within the Macrolactin Family

The macrolactins are a diverse class of natural products all built upon a characteristic 24-membered macrolactone ring. vulcanchem.comresearchgate.net This structural unity, however, is accompanied by significant diversity. To date, over 50 macrolactin analogs have been isolated. mdpi.com

The primary sources of structural divergence within the family include:

Pattern of Unsaturation: The number and position of the double bonds within the macrolactone ring can vary. researchgate.net

Hydroxylation and Acylation: The number and location of hydroxyl groups are key differentiating features. These hydroxyl groups can also be acylated with various substituents, such as malonyl or succinyl groups, leading to further diversification. encyclopedia.pubfrontiersin.org

Epoxidation and Glycosylation: Some macrolactins feature epoxide rings, formed by the condensation between hydroxyl groups. mdpi.com Others are glycosylated, with sugar moieties attached to the macrolactone core. researchgate.net

This structural diversity is a direct result of the biosynthetic machinery, specifically the modular Type I polyketide synthase (PKS) pathways that assemble the macrolactin core, and the various tailoring enzymes that subsequently modify it. researchgate.net For example, Macrolactin A is considered the archetype of the family, while other members like Macrolactins B and C, and derivatives such as 7-O-succinyl macrolactin A, showcase the structural variations that arise from these biosynthetic modifications. encyclopedia.pubcore.ac.uk

V. Biological Activities and Molecular Mechanisms

Antimicrobial Activities

Research has identified Macrolactin Z as possessing antimicrobial capabilities. A study by Mohamad et al. (2012) reported the isolation of Macrolactin Z from the culture broth of a marine Bacillus sp. and confirmed its inhibitory activity against selected pathogenic microorganisms. nih.gov The study demonstrated that Macrolactin Z exhibited moderate to potent inhibitory effects, with activity levels recorded in the range of 8 to 128 µg/ml. nih.gov Review articles have also categorized Macrolactin Z as having antibacterial properties. nih.govresearchgate.net

Specific research data detailing the antibacterial action of Macrolactin Z exclusively against Gram-positive organisms are not available in the reviewed scientific literature. While the broader class of macrolactins has shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, studies focusing specifically on Macrolactin Z's efficacy and mechanism against these types of bacteria have not been published. frontiersin.orgasm.orgbiorxiv.org

Specific research findings on the antibacterial effects of Macrolactin Z against Gram-negative bacteria have not been reported in the available literature. The general screening that confirmed its antimicrobial nature did not provide a specific breakdown of its activity against Gram-negative species. nih.gov Other macrolactins have demonstrated inhibitory effects on Gram-negative bacteria such as Escherichia coli, but this cannot be directly attributed to Macrolactin Z without specific studies. nih.govmdpi.com

There is no specific information available in the scientific literature regarding the antifungal properties of Macrolactin Z against phytopathogens. Studies on other macrolactins, such as Macrolactin A, have shown efficacy against fungal plant pathogens like Fusarium oxysporum and Rhizoctonia solani, but similar investigations have not been conducted for Macrolactin Z. frontiersin.orgnih.gov

Currently, there are no published studies or specific data concerning the antiviral effects of Macrolactin Z. The antiviral activities reported for other members of the macrolactin family, such as Macrolactin A against HIV and Herpes Simplex Virus, have not been investigated for Macrolactin Z. researchgate.netmdpi.com

Antifungal Properties against Phytopathogens

Anti-inflammatory Properties

Investigations into the potential anti-inflammatory properties of Macrolactin Z have not been reported in the available scientific literature.

There is no specific research data on the ability of Macrolactin Z to modulate key inflammatory mediators such as inducible nitric oxide synthase (iNOS) or various cytokines (e.g., IL-1β, IL-6). While other macrolactin derivatives have been shown to significantly inhibit the expression of these inflammatory molecules, studies specifically examining these mechanisms for Macrolactin Z are absent from the current body of scientific work. nih.govsemanticscholar.orggoogle.com

Cellular Pathways Affected in Inflammatory Responses

There is currently no specific research detailing the effects of Macrolactin Z on cellular pathways in inflammatory responses. However, studies on other macrolactins provide insights into potential activities. For instance, 7,13-epoxyl-macrolactin A has been shown to significantly inhibit the mRNA expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. vulcanchem.comnih.govsemanticscholar.orgresearchgate.net This suggests that macrolactins can modulate key inflammatory mediators. Other research on macrolactins A, F, and a derivative, 15-epi-dihydromacrolactin F, demonstrated that their anti-inflammatory effects are mediated through the regulation of the TLR4 signaling pathway by modulating BACH1 and Nrf2/HO-1 signals. mdpi.com Without direct studies, it remains speculative whether Macrolactin Z affects similar inflammatory pathways.

Antiproliferative and Cytotoxic Activities in Cellular Models

No specific data on the antiproliferative and cytotoxic activities of Macrolactin Z in cellular models has been published. Research on related compounds has revealed significant cytotoxic potential. For example, 7-O-malonyl macrolactin A has demonstrated antiproliferative effects on HeLa human epithelial cells and L929 mouse fibroblasts. asm.orgresearchgate.net Another analogue, 7-O-succinyl macrolactin A (SMA), has been extensively studied for its anti-cancer properties, showing inhibition of tumor growth in colon and lung cancer models by suppressing the β-catenin signaling pathway. semanticscholar.orgresearchgate.net Macrolactin A is also known to have cytotoxic properties. google.com The cytotoxic profile of Macrolactin Z remains an uninvestigated area.

Investigational Mechanisms of Action

The precise mechanisms of action for Macrolactin Z have not been elucidated. However, research into the broader macrolactin family has proposed several potential antibacterial mechanisms.

Inhibition of Bacterial H+-Transporting Two-Sector ATPase

The inhibition of the H+-transporting two-sector ATPase has been suggested as a potential antibacterial mechanism for the macrolactin class of compounds. biorxiv.orgfrontiersin.org This enzyme is crucial for maintaining cellular viability in bacteria. nih.gov However, direct experimental evidence confirming this mode of action, particularly for Macrolactin Z, is not available.

Disruption of Bacterial Protein Biosynthesis (e.g., EF-Tu targeting)

A significant breakthrough in understanding macrolactin bioactivity came from recent studies on Macrolactin A. It has been identified as an inhibitor of bacterial protein synthesis. biorxiv.orgnih.govresearchgate.net Detailed mechanistic studies, including toe-printing assays and analysis of resistant mutants, revealed that Macrolactin A targets the elongation factor Tu (EF-Tu). nih.govresearchgate.netbiorxiv.org By binding to EF-Tu, Macrolactin A inhibits the initial step of the elongation phase of protein synthesis. nih.govresearchgate.netbiorxiv.org This mechanism is similar to that of elfamycin-like antibiotics. nih.gov There are no studies to confirm if Macrolactin Z shares this specific molecular target.

Effects on Bacterial Cell Membrane Integrity and Permeability

Investigations into the antibacterial action of other macrolactins have pointed to the disruption of cell membrane functions. Specifically, Macrolactin XY has been shown to disrupt the integrity and permeability of the bacterial cell membrane in Enterococcus faecalis. vulcanchem.comresearchgate.netnih.gov This disruption leads to the leakage of intracellular components and contributes to cell death. vulcanchem.com Whether Macrolactin Z exerts similar effects on bacterial membranes has not been reported.

Modulation of Bacterial Gene Expression Related to Energy Metabolism

The antibacterial mechanism of Macrolactin XY has also been linked to the inhibition of genes associated with bacterial energy metabolism. vulcanchem.comresearchgate.netnih.gov In studies with E. faecalis, treatment with Macrolactin XY led to the downregulation of key genes involved in energy production pathways. nih.gov This represents another potential mechanism of action for the macrolactin family, though it remains unconfirmed for Macrolactin Z.

Inhibition of Bacterial Cell Division and Septation Processes

While direct studies on Macrolactin Z's effect on bacterial cell division are not yet available, research on related macrolactins indicates this is a likely mechanism of action for the compound class. Electron microscopy of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) treated with 7-O-malonyl macrolactin A revealed significant alterations in the septation process. The treated bacteria exhibited a pseudomulticellular appearance with multiple, asymmetric initiation points for septum formation, suggesting that the compound interferes with one or more stages of cell division.

Furthermore, studies on Agrobacterium tumefaciens treated with Macrolactin A showed evidence of septal inhibition, resulting in undivided cells. vulcanchem.com This body of evidence suggests that macrolactins can disrupt the highly coordinated process of forming a new cell wall to separate daughter cells, a mechanism that may also be employed by Macrolactin Z.

Inhibition of Bacterial Peptide Deformylase

Several studies suggest that a key antibacterial mechanism for the macrolactin class of compounds is the inhibition of peptide deformylase (PDF). mdpi-res.comnih.gov This enzyme is crucial for bacterial survival as it removes the formyl group from the N-terminal methionine of newly synthesized proteins, a necessary step for protein maturation. The enzyme is encoded by the def gene, which is essential for the growth and survival of pathogenic bacteria. biosynth.com

Macrolactin N, in particular, has been identified as a specific inhibitor of peptide deformylase. frontiersin.org General reviews that list Macrolactin Z's antimicrobial activity also state that macrolactins exhibit their antibacterial effects by inhibiting peptide deformylase in a dose-dependent manner. mdpi-res.comnih.gov This points toward PDF inhibition as a probable molecular mechanism for Macrolactin Z, although specific enzymatic assays and kinetic data for Macrolactin Z are pending.

Selective Inhibition of Key Enzymatic Targets (e.g., FabG)

The bacterial fatty acid synthesis (FAS) pathway presents another target for macrolactin compounds. Specifically, the enzyme 3-oxoacyl-acyl carrier protein reductase, known as FabG, has been identified as a target for certain macrolactins. FabG is a highly conserved enzyme essential for the elongation cycle of fatty acid biosynthesis in bacteria.

Research has shown that Macrolactin S and Macrolactin B, isolated from Bacillus sp., selectively inhibit NADPH-dependent β-ketoacyl-ACP reductase (FabG) in staphylococci. vulcanchem.com Macrolactin S demonstrated a dose-dependent inhibition of Staphylococcus aureus FabG. At present, there are no studies specifically linking Macrolactin Z to the inhibition of FabG.

Interaction with Siderophore Receptors (e.g., HtsA)

Disrupting bacterial iron acquisition is a novel strategy for antimicrobial development. Siderophores are small molecules secreted by bacteria to chelate iron from the host environment, which are then recognized by specific surface receptors and transported into the cell. The HtsA (Heme transport system A) protein is a component of the siderophore receptor system in Staphylococcus aureus that binds staphyloferrin A.

Computational studies have explored the potential for macrolides to interfere with this process. Molecular docking and dynamics simulations evaluated the ability of various macrolides to interact with the HtsA receptor. researchgate.net These studies found that 7-O-succinyl macrolactin F, for example, could bind to the HtsA receptor with significant affinity, suggesting it could act as an antagonist to disrupt iron acquisition. researchgate.net While this represents a plausible mechanism for related compounds, specific research on the interaction between Macrolactin Z and siderophore receptors like HtsA has not been conducted.

Table 2: Summary of Investigated Molecular Mechanisms for the Macrolactin Class

| Mechanism | Specific Target | Macrolactin Studied | Key Finding |

|---|---|---|---|

| Inhibition of Cell Division | Septation Process | 7-O-malonyl macrolactin A, Macrolactin A | Causes altered and asymmetric septum formation. vulcanchem.com |

| Inhibition of Protein Synthesis | Peptide Deformylase (PDF) | Macrolactin N (and Macrolactins in general) | Identified as a specific inhibitor of PDF. mdpi-res.comnih.govfrontiersin.org |

| Inhibition of Fatty Acid Synthesis | FabG | Macrolactin S, Macrolactin B | Selectively inhibits S. aureus FabG. vulcanchem.com |

| Disruption of Iron Acquisition | Siderophore Receptor (HtsA) | 7-O-succinyl macrolactin F | Predicted to bind to HtsA, potentially blocking iron uptake. researchgate.net |

Impact on Microbial Community Dynamics and Ecology

The introduction of antibiotics into an environment can significantly alter the structure and function of microbial communities. Studies on the ecological impact of a mixture of macrolactins isolated from Bacillus amyloliquefaciens have been conducted on soil ecosystems. researchgate.net

Continuous application of a macrolactin mixture to soil was found to reduce the α-diversity of the bacterial community. This indicates a decrease in the variety of bacterial species present. The treatment led to significant shifts in the relative abundance of major bacterial phyla; the abundance of Proteobacteria and Firmicutes increased, while the abundance of Acidobacteria decreased significantly. researchgate.net This suggests that certain bacterial groups are more resistant to the effects of macrolactins and can outcompete more sensitive groups.

Interestingly, while the diversity and community structure were altered, the total number of bacteria did not change significantly. The study also noted that the application of external macrolactins inhibited the native bacterial populations responsible for producing these antibiotics, as evidenced by a reduction in the copy number of the polyketide synthase (PKS) gene responsible for macrolactin synthesis. These findings highlight that macrolactins can act as a disruptive force in microbial ecology, similar to agricultural chemicals. researchgate.net It is important to note that this research was performed with a mixture of macrolactins, and the specific ecological impact of Macrolactin Z alone has not been isolated.

Vi. Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features for Biological Efficacy

SAR studies have pinpointed several crucial pharmacophoric features within the macrolactin scaffold that are essential for biological activity. The 24-membered macrocyclic lactone ring forms the core of these molecules and is a fundamental requirement for their function. researchgate.net Variations in the substituents on this ring significantly impact the biological profile. vulcanchem.com For instance, the presence of a hydroxyl group at the C-15 position is a strong determinant for antibacterial activity. researchgate.netmdpi.com Furthermore, in-depth SAR analyses have highlighted the C-23 substituted side chain and the C-20 methoxy (B1213986) group as essential structural features for antiviral activity. researchgate.net The strategic modification of these key positions has been a focus of efforts to develop more potent and selective macrolactin analogues.

Role of Specific Functional Groups and Stereochemistry

The specific functional groups attached to the macrolactin ring and their spatial orientation play a pivotal role in defining the biological activity of these compounds.

The hydroxyl group at the C-15 position has been identified as a critical determinant for the antibacterial activity of macrolactins. researchgate.netmdpi.comresearchgate.net Studies comparing various macrolactin derivatives have consistently shown that compounds possessing a C-15 hydroxyl group exhibit potent antibacterial effects. researchgate.netmdpi.com Conversely, the replacement of this hydroxyl group with a keto group, as seen in macrolactin K, results in a significant reduction in antibacterial activity. researchgate.net This underscores the importance of the C-15 hydroxyl group as a key active site for the antibacterial properties of macrolactins. researchgate.netmdpi.com Interestingly, the presence of a methoxyl group at this position has also been shown to contribute significantly to antibacterial effects, suggesting that this site is crucial for activity. vulcanchem.commdpi.com

The introduction of an epoxy ring into the macrolactin structure has been shown to enhance anti-inflammatory activity. researchgate.netvulcanchem.commdpi.com For example, 7,13-epoxyl-macrolactin A demonstrates potent inhibitory effects on the expression of key inflammatory mediators. researchgate.netmdpi.com This compound exhibits a more significant inhibitory effect on the expression of inducible nitric oxide and cytokines compared to its non-epoxylated counterparts. mdpi.comsemanticscholar.org The formation of the epoxy moiety, often through the condensation of hydroxyl groups at C-7 and C-13, is a key structural feature for this enhanced anti-inflammatory potential. mdpi.comsemanticscholar.org

The side chain at the C-23 position and the methoxy group at the C-20 position have been identified as important pharmacophoric features, particularly for antiviral activity. researchgate.net SAR studies have indicated that modifications to the C-23 substituted side chain can significantly modulate the biological activity of macrolide compounds. researchgate.net The stereochemical configuration at C-23 is also conserved among many macrolactin derivatives and is believed to be important for their biological function. nih.gov

Influence of Epoxy Rings on Activity

Rational Design Principles for Analogues

The insights gained from SAR studies have provided a foundation for the rational design of novel macrolactin analogues with improved therapeutic properties. A key principle is the strategic modification of the macrolactin scaffold to enhance potency and selectivity. This can involve the introduction or modification of key functional groups identified through SAR. For example, the development of analogues with modified side chains has been explored to enhance biological activity. acs.org

Furthermore, combinatorial biosynthesis strategies, which involve the genetic manipulation of the polyketide synthase (PKS) pathways responsible for macrolactin production, offer a powerful tool for generating structural diversity. researchgate.net This approach allows for the creation of "unnatural" macrolactins with novel functionalities that can be screened for enhanced biological activities. researchgate.net Virtual screening of combinatorial libraries generated through in silico manipulation of PKS has also been proposed as a method for the rational design of new macrolides. frontiersin.org

Vii. Synthetic Strategies and Derivatization

Total Synthesis Approaches for Macrolactin Z and Analogues

A complete synthesis of Macrolactin Z has yet to be achieved. vulcanchem.com However, the synthetic routes developed for closely related macrolactins, such as Macrolactin A and Macrolactin 3, provide a roadmap for the potential strategies that could be employed for the construction of Macrolactin Z. thieme-connect.comresearchgate.net These approaches typically rely on a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages.

The synthesis of macrolactins presents a significant stereochemical challenge due to the presence of multiple chiral centers. The establishment of these stereocenters with high fidelity is critical for achieving the correct biologically active isomer. In the synthesis of macrolactin analogues, several powerful asymmetric reactions have been utilized. These include:

Sharpless Asymmetric Epoxidation and Dihydroxylation: These methods are instrumental in installing key hydroxyl and epoxide functionalities with a high degree of enantioselectivity. thieme-connect.comresearchgate.net For instance, the Sharpless asymmetric epoxidation has been used to create chiral epoxides that serve as versatile intermediates for the introduction of stereogenic centers. thieme-connect.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to provide a scaffold with pre-existing stereocenters, which are then elaborated to form the desired fragments.

Substrate-Controlled Reactions: In some synthetic sequences, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions, a strategy that has been effectively used in the synthesis of complex macrolides.

A hypothetical retrosynthesis of Macrolactin Z would likely involve the application of these well-established asymmetric methods to control the stereochemistry of the numerous chiral centers around its 24-membered macrolactone core.

A convergent, fragment-based approach is the most logical strategy for the total synthesis of a complex molecule like Macrolactin Z. This involves the disconnection of the target molecule into several smaller, more manageable fragments that can be synthesized in parallel and then coupled. Based on the structures of other macrolactins, a plausible retrosynthetic analysis of Macrolactin Z would disconnect the molecule into two or three key fragments. For example, the synthesis of Macrolactin 3 involved the assembly of three distinct segments. thieme-connect.com Similarly, synthetic studies towards other macrolactins have often focused on the independent preparation of C1-C11 and C12-C24 fragments.

A proposed fragment-based approach for Macrolactin Z would likely involve:

Retrosynthetic Disconnection: Identifying strategic bond disconnections to yield fragments of similar complexity.

Fragment Synthesis: The independent and stereocontrolled synthesis of each fragment.

Fragment Coupling and Macrocyclization: The sequential coupling of the fragments followed by the crucial macrolactonization step to form the 24-membered ring.

The construction of the macrolactin scaffold relies on a toolbox of robust and stereoselective chemical reactions. While specific examples for Macrolactin Z are not available, the synthesis of its analogues highlights several key methodologies that would be indispensable:

Olefin Metathesis: Ring-closing metathesis (RCM) is a powerful tool for the formation of large rings and has been employed in the synthesis of macrolide natural products. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Stille, Suzuki, and Heck couplings are crucial for the formation of the carbon-carbon bonds that connect the various fragments and for the construction of the conjugated diene systems within the macrolactone ring. acs.org

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is widely used for the stereoselective formation of carbon-carbon double bonds, particularly for creating the E-alkenes often found in macrolactins. thieme-connect.comresearchgate.net The Still-Gennari modification of the HWE reaction can be used to favor the formation of Z-olefins. thieme-connect.com

Macrolactonization: The final ring-closing step is often one of the most challenging. Several methods have been successfully used for the macrolactonization of macrolactin seco-acids, including the Yamaguchi and Shiina macrolactonization protocols. nih.gov

The successful total synthesis of Macrolactin Z will undoubtedly rely on the strategic application of these and other modern synthetic methods.

Fragment-Based Synthesis Strategies

Semi-synthetic Modifications and Derivatization Routes

Currently, there is no published research detailing the semi-synthetic modification of Macrolactin Z. The natural scarcity of the compound likely precludes extensive derivatization studies at this stage. However, once a viable synthetic or biotechnological production route is established, semi-synthetic efforts could be undertaken to explore the structure-activity relationships (SAR) of Macrolactin Z. Potential modifications could include:

Acylation or Alkylation of Hydroxyl Groups: The hydroxyl groups on the macrolactone ring are prime targets for modification to probe their importance for biological activity.

Derivatization of the Lactone: Opening the lactone to form the seco-acid and subsequent derivatization could yield new analogues with different physicochemical properties.

Semi-synthetic studies on other macrolides have shown that such modifications can lead to analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of chemical synthesis, offers a promising alternative for the production of complex natural products like Macrolactin Z. While no specific chemoenzymatic synthesis of Macrolactin Z has been reported, the biosynthesis of macrolactins via polyketide synthases (PKS) suggests several potential avenues for this approach. researchgate.net

Key prospects for the chemoenzymatic synthesis of Macrolactin Z include:

Enzymatic Desymmetrization: Using enzymes to selectively react with one of several prochiral functional groups to introduce chirality.

Biocatalytic Key Step: Employing an enzyme to catalyze a challenging chemical transformation, such as a stereoselective reduction or oxidation.

Precursor-Directed Biosynthesis: Feeding synthetic, non-natural precursors to the macrolactin-producing microorganism to generate novel analogues.

In Vitro Reconstitution of Biosynthetic Pathways: Combining purified PKS modules and tailoring enzymes in a test tube to produce the macrolactin scaffold or its derivatives.

These chemoenzymatic strategies could provide more efficient and sustainable routes to Macrolactin Z and its analogues, facilitating a deeper exploration of their therapeutic potential.

Viii. Biotechnological Production and Strain Engineering

Optimization of Fermentation Processes

The yield of a target metabolite is profoundly influenced by the conditions of the fermentation process. Key parameters include the composition of the culture medium (carbon and nitrogen sources, mineral salts), pH, temperature, aeration (rotation speed), and inoculum size. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these multivariable systems efficiently. nih.gov

While specific RSM data for Macrolactin Z is not available, a study on Macrolactin A production by Bacillus amyloliquefaciens ESB-2 offers a clear example of this optimization process. nih.govnih.gov Initially, a Plackett-Burman design is used to screen for the most significant variables affecting production. nih.gov For Macrolactin A, peptone, medium volume, and temperature were identified as the most critical factors. nih.govnih.gov Following this, a Box-Behnken design is employed to find the optimal levels of these key variables. nih.gov This systematic approach led to a 2.4-fold increase in the final concentration of Macrolactin A, reaching 21.63 mg/L. nih.govnih.gov A similar strategy would be essential for optimizing the fermentation of Bacillus sp. 09ID194 for enhanced Macrolactin Z production.

Table 1: Example of Fermentation Parameter Optimization (for Macrolactin A)

| Parameter | Initial Value | Optimized Value | Reference |

|---|---|---|---|

| Peptone | Variable | 14.8 g/L | nih.gov |

| Yeast Extract | Variable | 1.0 g/L | nih.gov |

| Temperature | Variable | 26.3 °C | nih.gov |

| Initial pH | Variable | 6.0 | nih.gov |

| Medium Volume | Variable | 72.4% | nih.gov |

| Rotation Speed | Variable | 150 rpm | nih.gov |

| Resulting Yield | ~9.0 mg/L | 21.63 mg/L | nih.gov |

Strategies for Enhancing Macrolactin Z Yields

Beyond optimizing fermentation conditions, several other strategies can be implemented to boost production titers. These include model-based process optimization, precursor feeding, and adaptive laboratory evolution (ALE).

Model-based approaches were successfully used to maximize Macrolactin D production by Paenibacillus polymyxa. mdpi.com This involved creating nonlinear dynamic models of the fermentation process, which, when combined with online measurements, allowed for real-time adjustments to maximize the product yield, resulting in a 28% increase over previous optimization attempts. mdpi.com

Adaptive laboratory evolution (ALE) is another powerful technique. In one study, scientists engineered a saline-resistant mutant of Bacillus siamensis A72. dntb.gov.ua The hypothesis was that resistance to saline stress would correlate with resistance to the toxicity of the macrolactin end-products, thus preventing feedback inhibition. dntb.gov.ua The evolved strain showed a 71.04% improvement in total macrolactin production when grown in a high-glucose medium, demonstrating that applying selective pressures can lead to strains with enhanced production capabilities. dntb.gov.ua

Genetic Engineering of Producer Strains for Improved Production

Direct genetic manipulation of the producer strain is a highly effective method for increasing the yield of a target compound. Macrolactins are synthesized by a Type I polyketide synthase (PKS) pathway, encoded by a specific gene cluster (e.g., mln or bmm). researchgate.netnih.gov Engineering these pathways or related cellular processes can significantly enhance production.

Key genetic engineering strategies for macrolactins include:

Overexpression of Pathway Genes: Overexpressing genes within the biosynthetic cluster can increase the metabolic flux towards the final product. For example, overexpressing the trans-acyltransferase gene homolog bmmA in B. methylotrophicus B-9987 increased Macrolactin A production by approximately 0.6-fold. nih.gov

Overexpression of Helper Enzymes: The PKS machinery requires post-translational modification to become active. Overexpression of the sfp gene, which encodes a phosphopantetheinyl transferase essential for activating the PKS, led to a 1.6-fold improvement in Macrolactin A yield in B. methylotrophicus. nih.gov

Targeted Genome Mutations: The ALE study on Bacillus siamensis identified a specific point mutation, hisDD41Y, in the evolved strain that was responsible for the enhanced macrolactin production. dntb.gov.ua Deliberately engineering this mutation into a production strain could be a direct route to higher yields.

Production of "Unnatural" Macrolactin Z Variants through Combinatorial Biosynthesis

The modular nature of the Type I PKS system that builds the macrolactin scaffold makes it an ideal target for combinatorial biosynthesis. This field aims to create novel, "unnatural" compounds by genetically altering the biosynthetic machinery. researchgate.netcapes.gov.br The PKS gene cluster contains various domains (e.g., ketosynthase, acyltransferase, dehydratase, ketoreductase) that can be swapped, deleted, or modified to alter the final chemical structure.

Furthermore, tailoring enzymes that modify the macrolactin core, such as glycosyltransferases or acyltransferases, provide additional avenues for diversification. researchgate.net For instance, researchers have used glycosyltransferase enzymes from B. methylotrophicus to attach sugar moieties to different hydroxyl groups on the Macrolactin A core, generating novel glycosylated variants like 13-O-glucosyl macrolactin A. researchgate.net

Computational tools can accelerate this process. Software like Biogenerator can simulate the manipulation of PKS genes to create vast virtual libraries of potential macrolactin structures. These libraries can then be screened in silico for desired biological activities, allowing scientists to rationally design novel compounds and providing a genetic blueprint for their production in a microbial host. Applying these principles to the Macrolactin Z biosynthetic cluster could lead to the creation of new variants with potentially improved or novel therapeutic properties.

Ix. Ecological and Agricultural Applications Research

Role of Macrolactin Z in Microbial Interactions

Macrolactin Z, a 24-membered polyene macrolide antibiotic, plays a significant role in mediating microbial interactions, primarily through its antimicrobial properties. mdpi.comresearchgate.net Isolated from marine bacteria, particularly of the Bacillus genus, Macrolactin Z demonstrates inhibitory activity against a range of microorganisms. mdpi.comresearchgate.netmdpi-res.com This antagonistic capability suggests its function as a chemical defense molecule, allowing the producing organism to compete more effectively for resources in its environment. nih.govfrontiersin.org

Research has quantified the antimicrobial potency of Macrolactin Z against several microbial strains. mdpi.com The compound exhibits notable activity against the bacterium Bacillus subtilis and the yeast Saccharomyces cerevisiae, as well as the Gram-negative bacterium Escherichia coli. mdpi.commdpi-res.comresearchgate.net The mechanism of this antibacterial action for the macrolactin class involves the inhibition of peptide deformylase in a dose-dependent manner. mdpi.com Structure-activity relationship studies on macrolactins indicate that the specific placement of hydroxyl groups on the macrolactone ring is crucial for their antimicrobial efficacy. mdpi.comresearchgate.netmdpi.com For instance, a hydroxyl group at the C-15 position is suggested to be important for the antibacterial activity of macrolactins. researchgate.netmdpi.com The production of such bioactive compounds underscores their ecological importance in shaping microbial community dynamics. researchgate.net

Table 1: Documented Antimicrobial Activity of Macrolactin Z This table summarizes the minimum inhibitory concentration (MIC) values of Macrolactin Z against various microbial species as reported in scientific literature.

| Target Microorganism | Strain | Reported MIC (μg/mL) | Reference |

| Bacillus subtilis | KCTC 1021 | 16 | mdpi.com |

| Escherichia coli | KCTC 1923 | 32 | mdpi.com |

| Saccharomyces cerevisiae | KCTC 7913 | 64 | mdpi.com |

Biocontrol Potential Against Plant Pathogens

The antimicrobial properties of the macrolactin class of compounds have led to investigations into their potential as biocontrol agents in agriculture. frontiersin.orgbiorxiv.org Macrolactins are recognized as effective antagonists of many bacterial plant pathogens, playing a primary role in the suppression of various crop diseases. nih.govfrontiersin.orgbiorxiv.org While much of the specific research in this area has focused on Macrolactin A, the demonstrated broad-spectrum antimicrobial activity of Macrolactin Z suggests its potential utility in this application. mdpi.combiorxiv.orgnih.gov

Effects on Soil Microbial Community Structure and Function

The introduction of macrolactins into soil ecosystems, either through the application of producing microbes or the compounds themselves, can significantly alter the native microbial community. nih.govfrontiersin.org Research conducted on a mixture of macrolactins isolated from Bacillus amyloliquefaciens revealed distinct shifts in soil bacterial community structure and diversity after continuous application. nih.govnih.gov

The study found that the application of macrolactins led to a decrease in the α-diversity of the soil bacterial community. nih.govnih.gov At the phylum level, a significant increase in the relative abundance of Proteobacteria and Firmicutes was observed, coupled with a significant decrease in the abundance of Acidobacteria. nih.govbiorxiv.org This disruptive effect on the microbial community is comparable to that of some chemical agricultural treatments. nih.govfrontiersin.org While the total number of bacteria was not significantly affected, the results indicate that macrolactins inhibit sensitive microbial groups, which allows resistant groups to proliferate due to reduced competition. nih.govfrontiersin.org

Furthermore, the study noted that the application of macrolactins reduced the copy number of the native polyketide synthase (PKS) gene in the soil. nih.govnih.gov The PKS gene is responsible for the biosynthesis of macrolactins. nih.gov This suggests a feedback mechanism where the external application of the antibiotic suppresses its natural production by the indigenous microbial population. nih.govnih.gov

Table 2: Reported Effects of a Macrolactin Mixture on Soil Bacterial Phyla This table outlines the changes in the relative abundance of major bacterial phyla in soil following a four-week treatment with a macrolactin mixture.

| Bacterial Phylum | Observed Change in Relative Abundance | Reference |

| Proteobacteria | Significantly Increased | nih.govbiorxiv.org |

| Firmicutes | Significantly Increased | nih.gov |

| Acidobacteria | Significantly Decreased | nih.govbiorxiv.org |

Environmental Fate and Impact in Agricultural Systems

The use of macrolactins as biocontrol agents means they are intentionally introduced into agricultural environments. nih.govfrontiersin.org Once applied, these compounds can appear and potentially accumulate in the soil, artificially increasing their concentration. nih.govfrontiersin.org This is particularly relevant when macrolactins, or the microbes that produce them, are applied along with manure or other soil amendments. nih.govfrontiersin.org

The primary environmental impact observed is the alteration of the soil microbial ecosystem. nih.govbiorxiv.org As detailed previously, macrolactins can disrupt the balance of the soil bacterial community, reducing diversity and changing the relative abundance of key phyla. nih.govfrontiersin.orgnih.gov This shift in the microbiome could have broader implications for soil health and function, as soil microbes are integral to nutrient cycling and pathogen suppression. nih.govfrontiersin.org The finding that macrolactin application can suppress the native genes responsible for its own production highlights a complex ecological feedback loop that could affect the long-term resilience and function of the soil microbial community. nih.govnih.gov The impact of macrolactins can be seen as similar to that of chemical pesticides, causing significant shifts in microbial ecology. nih.govfrontiersin.org Further research is needed to fully understand the persistence, degradation, and long-term ecological consequences of Macrolactin Z and other macrolides in agricultural soils.

X. Research Challenges and Future Perspectives in Macrolactin Z Inquiry

Elucidation of Underexplored Mechanisms of Action

While the broader class of macrolactins is known for its antimicrobial properties, the precise mechanisms of action for many members, including Macrolactin Z, remain largely underexplored. wur.nl Early studies on macrolactins suggested activities such as the inhibition of bacterial peptide deformylase and disruption of cell division. wur.nlbiorxiv.org More recent investigations into Macrolactin A have pointed towards the inhibition of protein biosynthesis as a primary mode of action in bacteria. biorxiv.org Specifically, it has been proposed that Macrolactin A may target the elongation factor Tu (EF-Tu), a crucial protein in the bacterial translation process. biorxiv.org

However, it is not yet confirmed if Macrolactin Z shares this exact target or if it possesses alternative or additional mechanisms. The structural variations among different macrolactins, such as the position of hydroxyl or keto groups, are known to affect their antimicrobial potency, suggesting that nuanced differences in their mechanisms may exist. researchgate.netmdpi.com For instance, some macrolactins have shown inhibitory effects on the H+-transporting two-sector ATPase, which is vital for bacterial cell viability. frontiersin.org Future research must focus on identifying the specific molecular targets of Macrolactin Z to understand its full biological activity spectrum and to pave the way for rational drug design.

Development of Novel Analytical and Preparative Methodologies

The analysis and purification of Macrolactin Z rely on established but often challenging methodologies. High-Performance Liquid Chromatography (HPLC) is a standard technique for both analyzing and quantifying macrolactins from fermentation broths. nih.govnih.gov Preparative scale purification often involves a multi-step process combining chromatographic techniques.

A common workflow includes:

Extraction: Initial extraction from the culture broth using solvents like ethyl acetate (B1210297) or methanol. nih.govjmb.or.kr

Adsorption Chromatography: Use of resins like Amberlite XAD-16 to absorb the active compounds from the supernatant. frontiersin.orgnih.gov

Preparative Chromatography: Further purification using methods such as preparative reversed-phase HPLC (RP-HPLC) or high-speed counter-current chromatography (HSCCC). frontiersin.orgnih.gov

The development of more efficient and scalable methods is crucial. Innovations in stationary phases for chromatography could offer better resolution and faster separation times. Furthermore, optimizing elution strategies, such as stepwise elution in HSCCC, has shown promise for improving the isolation of macrolactin antibiotics. frontiersin.org The table below summarizes common analytical and preparative techniques used for macrolactins, highlighting the need for continued innovation.

| Technique | Purpose | Typical Parameters/Method | Reference |

| HPLC | Analysis & Quantification | Agilent ZORBAX SB-C18 column; Detection at 280 nm; Methanol/water gradient. | nih.gov |

| Resin Adsorption | Initial Purification | Amberlite XAD-16 column; Elution with methanol. | frontiersin.orgnih.gov |

| Preparative RP-HPLC | Isolation | C18 column; Acetic acid/Methanol gradient. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Isolation & Purification | Stepwise elution mode. | frontiersin.org |

| Mass Spectrometry (MS) | Structure Identification | Electrospray ionization (ESI/MS) for molecular weight determination. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | 1H NMR and 13C NMR for detailed structural analysis. | nih.gov |

Overcoming Production and Accessibility Limitations

A significant bottleneck in the research and potential application of Macrolactin Z is its limited production and accessibility. Macrolactins are typically produced via fermentation of marine bacteria, most notably species of Bacillus. mdpi.comnih.gov However, the yields from wild-type strains are often low. For example, one study reported a total macrolactin concentration of only 38.6 mg/L from an 8-liter culture of B. amyloliquefaciens NJN-6. nih.gov

Several strategies are being explored to enhance production:

Fermentation Optimization: Response surface methodology (RSM) has been employed to optimize medium composition and fermentation conditions (e.g., pH, temperature, aeration) to improve yields of macrolactin A. nih.gov

Strain Improvement: Genetic engineering of the producing bacterial strains to upregulate the biosynthetic gene clusters for macrolactins could significantly boost production.

Heterologous Expression: Transferring the macrolactin biosynthetic gene cluster into a high-producing, well-characterized host organism is a promising avenue for scalable and reliable production.

Process Modeling: The use of model-based process optimization has been successfully applied to maximize the production of Macrolactin D by Paenibacillus polymyxa, demonstrating the potential of this approach for other macrolactins. mdpi.com

Overcoming these production limitations is essential for making Macrolactin Z and its analogues readily available for extensive preclinical and clinical investigation.

Exploration of New Biological Activities and Therapeutic Potential in Preclinical Models

The macrolactin class of compounds was first identified based on its antiviral and cytotoxic activities. frontiersin.orgacs.org Since then, research has uncovered a broader range of biological effects, including antibacterial, antifungal, and anti-inflammatory properties. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net

Recent studies on various macrolactins have revealed novel therapeutic possibilities. For instance, some macrolactins have shown the ability to inhibit quorum sensing in pathogens like Pseudomonas aeruginosa, thereby reducing the production of virulence factors and biofilm formation. mdpi.com This anti-virulence approach is a promising strategy to combat antimicrobial resistance. Additionally, certain macrolactins have demonstrated anti-inflammatory effects in macrophage and microglial cells by modulating key signaling pathways like HO-1/Nrf2. mdpi.com

For Macrolactin Z specifically, future preclinical research should systematically screen for a wide array of biological activities beyond its known antimicrobial effects. Investigating its potential as an anti-inflammatory, anticancer, or anti-virulence agent in relevant animal models could unveil new therapeutic applications.

| Reported Activity for Macrolactins | Potential Therapeutic Application | Example Compound/Study | Reference |

| Antiviral (HIV) | Antiretroviral therapy | Macrolactin A | frontiersin.org |

| Cytotoxic | Anticancer therapy | Macrolactin A | frontiersin.org |

| Antibacterial (MRSA, VRE) | Treatment of resistant infections | 7-O-malonyl macrolactin A | nih.gov |

| Anti-inflammatory | Inflammatory disorders | Macrolactin A, F | mdpi.com |

| Quorum Sensing Inhibition | Anti-virulence therapy | New macrolactins from B. amyloliquefaciens | mdpi.com |

| Antifungal | Fungal infections | Macrolactin A | frontiersin.org |

Advancements in Structure-Based Design and Synthesis of Novel Analogues

The chemical structure of macrolactins offers a versatile scaffold for synthetic modification. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the macrolactone ring can significantly impact biological activity. researchgate.netmdpi.com For example, the presence of a hydroxyl group at C-15 appears to be important for antibacterial activity, while substituents at C-7 can modulate both antibacterial potency and cytotoxicity. mdpi.comnih.gov

The future of Macrolactin Z research lies in the rational, structure-based design and synthesis of novel analogues. nih.gov By obtaining high-resolution structural data of Macrolactin Z bound to its biological target(s), researchers can design modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. This approach has been successful in developing other macrocyclic inhibitors. nih.gov The synthesis of hybrid molecules, where the macrolactin scaffold is combined with other pharmacophores, also represents a promising strategy to develop agents with novel mechanisms of action or improved activity against resistant pathogens. researchgate.net

Integration of Omics Technologies in Biosynthesis and Mechanism Studies

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding Macrolactin Z. nih.govfrontiersin.orgbmbreports.org

Biosynthesis: Genomic analysis of producing organisms like Bacillus sp. can identify the polyketide synthase (PKS) gene clusters responsible for macrolactin synthesis. frontiersin.orgnih.govfrontiersin.org Transcriptomics and proteomics can then reveal how the expression of these genes and proteins is regulated under different conditions, providing insights for optimizing production.

Mechanism of Action: Omics can provide an unbiased view of the cellular response to Macrolactin Z treatment. frontiersin.org For instance, transcriptomic (RNA-Seq) and metabolomic analyses of bacteria exposed to the compound can reveal which genes are differentially expressed and which metabolic pathways are perturbed. frontiersin.org This can help to formulate and test hypotheses about the compound's mechanism of action and identify its molecular targets. frontiersin.orgmdpi.com

By integrating these large-scale datasets, researchers can build comprehensive models of how Macrolactin Z is produced and how it exerts its biological effects, accelerating discovery and development efforts. nih.gov

Q & A

Q. What analytical methods are essential for confirming the structural identity of Macrolactin Z?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR can resolve the 24-membered lactone ring and hydroxyl group placements, while HR-MS confirms molecular weight and fragmentation patterns . Comparative analysis with known macrolactins (e.g., Macrolactin A) is critical to validate novel structural features .

Q. How do researchers design in vitro assays to evaluate Macrolactin Z’s antimicrobial activity?

Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., methicillin-resistant Staphylococcus aureus). Positive controls like teicoplanin and negative controls (solvent-only) are mandatory. Data interpretation must account for solubility limitations; dimethyl sulfoxide (DMSO) concentrations >1% can distort results .

Q. What criteria define a representative sample size for preliminary bioactivity studies of Macrolactin Z?

For pilot studies, a sample size of n = 3–5 biological replicates is typical. Statistical power calculations (e.g., using G*Power) should ensure a 95% confidence interval and ≤20% margin of error. Larger cohorts (e.g., n ≥ 10) are recommended for dose-response analyses to mitigate variability in microbial growth kinetics .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in Macrolactin Z’s binding affinity data?

MD simulations (e.g., using GROMACS) analyze ligand-protein interactions over 100–200 ns trajectories. Root-mean-square fluctuation (RMSF) values >2.0 Å indicate unstable binding regions (e.g., residue GLY 23 in Mpro), necessitating mutational studies or co-crystallization to validate binding pockets . Discrepancies between in silico and in vitro data may arise from solvent effects or force field inaccuracies, requiring iterative refinement .

Q. What experimental strategies optimize the research-scale synthesis of Macrolactin Z?

Fermentation optimization in Bacillus strains involves adjusting carbon/nitrogen ratios and dissolved oxygen levels. Metabolomic profiling (via LC-MS/MS) identifies rate-limiting steps in polyketide synthase pathways. For yield improvement, CRISPR-Cas9-mediated gene editing targets regulatory genes (e.g., mlnR) to upregulate biosynthetic clusters .

Q. How should researchers address conflicting reports on Macrolactin Z’s anti-inflammatory versus cytotoxic effects?

Dose-response curves (0.1–100 µM) in primary immune cells (e.g., macrophages) and cancer cell lines (e.g., HeLa) clarify therapeutic windows. Flow cytometry (Annexin V/PI staining) differentiates apoptosis from necrosis. Mechanistic studies (e.g., siRNA knockdown of COX-2) isolate pathways responsible for observed dual effects .

Q. What statistical frameworks are appropriate for analyzing omics datasets in Macrolactin Z research?

Multi-omics integration (transcriptomics, proteomics) employs weighted gene co-expression network analysis (WGCNA) to identify hub genes. False discovery rate (FDR) correction (Benjamini-Hochberg method) minimizes type I errors in differential expression analyses. Pathway enrichment tools (DAVID, KEGG) contextualize findings within macrolactin biosynthesis or immune modulation networks .

Methodological Considerations

- Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including full disclosure of cell culture conditions (e.g., serum batch numbers) and randomization protocols .

- Conflict Resolution : Use Bland-Altman plots to assess inter-laboratory variability in bioactivity assays .

- Ethical Reporting : Avoid selective data presentation; negative results (e.g., lack of inhibition in specific cell lines) must be disclosed to inform future research directions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.